

Spectroscopic Profile of 2-Bromodecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromodecane	
Cat. No.:	B1670051	Get Quote

Introduction

2-Bromodecane is a linear haloalkane with the chemical formula C10H21Br. As a brominated organic compound, it finds utility in synthetic organic chemistry as a precursor for the introduction of a decyl group in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in chemical synthesis, materials science, and drug development for reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-bromodecane**, complete with experimental protocols and a workflow for spectroscopic analysis.

Data Presentation

The following sections summarize the key spectroscopic data for **2-bromodecane** in a tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-bromodecane** is characterized by signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.1	Sextet	1H	H-2 (CH-Br)
~1.8	Multiplet	2H	H-3 (CH ₂)
~1.7	Doublet	3H	H-1 (CH ₃)
~1.2-1.4	Broad Multiplet	12H	H-4 to H-9 (CH ₂)
~0.9	Triplet	3H	H-10 (CH ₃)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.

Chemical Shift (δ) ppm	Assignment
~55	C-2 (CH-Br)
~40	C-3
~32	C-8
~29	C-4 to C-7
~27	C-1
~23	C-9
~14	C-10

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2955-2925	Strong	C-H Stretch	Alkane (CH3, CH2)
2855	Strong	C-H Stretch	Alkane (CH ₂)
1465	Medium	C-H Bend	Alkane (CH ₂)
1380	Medium	C-H Bend	Alkane (CH ₃)
650-550	Strong	C-Br Stretch	Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The spectrum of **2-bromodecane** will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
220/222	Low	[M] ⁺ (Molecular ion)
141	High	[M - Br]+
57	High	[C ₄ H ₉] ⁺
43	Base Peak	[C₃H ₇]+

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

• Sample Preparation: A solution of **2-bromodecane** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., 0.5-0.75 mL of CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

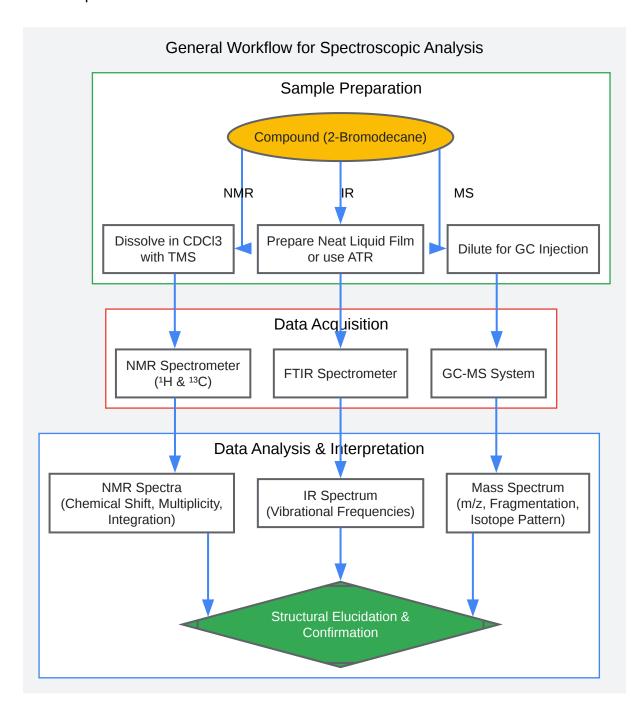
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian A-60 or a more modern equivalent operating at a field strength of 300 MHz or higher.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
 - Number of Scans: 8 to 16 scans are typically averaged to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled single-pulse experiment.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2-10 seconds.
 - Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: As 2-bromodecane is a liquid at room temperature, the spectrum is
typically acquired using a neat sample (without solvent). A thin film of the liquid is placed
between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition Parameters:
 - ∘ Spectral Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹ is generally sufficient.
 - Number of Scans: 16 to 32 scans are co-added to obtain a spectrum with a good signalto-noise ratio.
- Data Processing: A background spectrum (of the empty salt plates or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) and accessory-related absorptions.

Mass Spectrometry (MS)


- Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the sample from any impurities.
- Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
- · GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a low temperature and ramping up to a higher temperature.
- MS Parameters (Electron Ionization EI):
 - Ionization Energy: Standard 70 eV.
 - Mass Range: A scan range of m/z 40-300 is typically used.

 Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern. The isotopic distribution of bromine-containing fragments is a key diagnostic feature.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-bromodecane**.

Click to download full resolution via product page

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromodecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670051#spectroscopic-data-for-2-bromodecane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com